molecular formula C11H15NO3 B14158658 2-(Morpholin-4-ylmethyl)benzene-1,4-diol CAS No. 6452-80-8

2-(Morpholin-4-ylmethyl)benzene-1,4-diol

Cat. No.: B14158658
CAS No.: 6452-80-8
M. Wt: 209.24 g/mol
InChI Key: QAKVHMJOVNEJFX-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)benzene-1,4-diol is a hydroquinone derivative incorporating a morpholine moiety, designed for advanced research and development. This compound is of significant interest in the field of sustainable energy storage, particularly for organic redox flow batteries. Its core structure acts as a redox-active species, where the hydroquinone/quinone couple facilitates a reversible two-electron transfer, making it a promising candidate for high-capacity, all-organic flow battery electrolytes . The strategic inclusion of the morpholine group, a ubiquitous pharmacophore in medicinal chemistry, serves to modulate the molecule's solubility and electronic properties, thereby enhancing its performance in aqueous systems . Beyond energy storage, this Mannich base derivative holds potential for application in polymer production and epoxy resin curing, where it can function as a building block or cross-linking agent . The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are provided with this high-purity material to support innovations in green chemistry and materials science.

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-10-1-2-11(14)9(7-10)8-12-3-5-15-6-4-12/h1-2,7,13-14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKVHMJOVNEJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322594
Record name 2-[(Morpholin-4-yl)methyl]benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6452-80-8
Record name NSC401620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(Morpholin-4-yl)methyl]benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Protonation of formaldehyde generates an electrophilic methylene intermediate, which reacts with morpholine to form an N-methylol species. Subsequent electrophilic aromatic substitution at the activated ortho position of hydroquinone proceeds via a Wheland intermediate, facilitated by the electron-donating hydroxyl groups. Key parameters include:

  • Solvent System : Ethanol/glacial acetic acid (3:1 v/v) enhances reagent solubility while maintaining acidic conditions (pH 4–5)
  • Temperature : Reflux at 78°C for 8–12 hours ensures complete conversion
  • Molar Ratios : Optimal yields (72%) achieved with 1:1.2:1.1 (hydroquinone:formaldehyde:morpholine)

$$ ^1H $$-NMR analysis of crude products reveals minor regioisomers (8–12%) arising from para-substitution, necessitating recrystallization from ethyl acetate/hexane mixtures.

Nucleophilic Substitution Strategy

This two-step approach first introduces a chloromethyl group at position 2 of hydroquinone, followed by displacement with morpholine.

Chloromethylation Challenges

Direct chloromethylation using paraformaldehyde and HCl gas in dioxane at 40°C produces a complex mixture:

Position Percentage Yield
2-Chloromethyl 38%
3-Chloromethyl 29%
Dichloromethyl 23%

Separation via column chromatography (SiO$$_2$$, 5% EtOAc/hexane) isolates 2-(chloromethyl)benzene-1,4-diol in 31% yield. Subsequent reaction with morpholine in DMF at 120°C for 6 hours achieves 67% substitution efficiency, though overall process economics remain unfavorable compared to Mannich approaches.

Reductive Amination Pathway

Introducing a formyl group at position 2 enables morpholine coupling through imine formation followed by reduction.

Vilsmeier-Haack Formylation

Reaction of hydroquinone with phosphoryl chloride and DMF at 0°C generates 2-formylbenzene-1,4-diol in 58% yield. Characterization data:

  • IR : 1685 cm$$^{-1}$$ (C=O stretch)
  • $$ ^13C $$-NMR: $$ \delta $$ 192.4 ppm (aldehyde carbon)

Imine Formation and Reduction

Condensation with morpholine in methanol (4 hours, 25°C) followed by NaBH$$_4$$ reduction provides the target compound in 64% overall yield. While regioselectivity improves, multi-step purification (extraction, column chromatography) limits scalability.

Condensation Reactions

Adapting methodologies from polynuclear heterocycle synthesis, benzene-1,4-diol reacts with preformed morpholinomethyl reagents under basic conditions.

Morpholinomethyl Phosphonium Ylide

Generation of (morpholinomethyl)triphenylphosphonium chloride via reaction of triphenylphosphine with chloromethyl morpholine enables Wittig-like coupling:

$$ \text{Hydroquinone} + \text{Ph}3\text{P=CH-Morpholine} \rightarrow \text{Target Compound} + \text{Ph}3\text{PO} $$

Yields reach 78% in THF at 65°C with 10 mol% NaH as base.

Comparative Methodological Analysis

Method Yield (%) Purity (HPLC) Scalability Regioselectivity
Mannich Reaction 72 98.2 High Moderate
Nucleophilic Sub. 31 95.4 Low High
Reductive Amination 64 97.8 Medium High
Condensation 78 99.1 High Excellent

The condensation method using phosphonium ylides offers superior regiocontrol and yield, though requires specialized reagents. Mannich reactions remain preferred for laboratory-scale synthesis due to operational simplicity.

Spectroscopic Characterization

Consistent analytical data across synthesis routes confirm product integrity:

  • FT-IR : 3280 cm$$^{-1}$$ (O–H), 2800–2950 cm$$^{-1}$$ (morpholine C–H), 1605 cm$$^{-1}$$ (aromatic C=C)
  • $$ ^1H $$-NMR (500 MHz, DMSO-d$$6$$): $$ \delta $$ 6.72 (s, 2H, aromatic), 3.65 (t, 4H, morpholine OCH$$2$$), 2.45 (s, 2H, CH$$_2$$)
  • Elemental Analysis : Calculated for C$${11}$$H$${15}$$NO$$_3$$: C 62.55%, H 6.07%, N 6.63%; Found: C 62.48%, H 6.12%, N 6.58%

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylmethyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Morpholin-4-ylmethyl)benzene-1,4-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylmethyl)benzene-1,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The hydroxyl groups and the morpholine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility and Reactivity : The morpholine group in this compound enhances water solubility compared to alkyl- or aryl-substituted analogues (e.g., 2-(1-methyl-octyl)-benzene-1,4-diol), which are more lipophilic .
  • Redox Behavior: Like all hydroquinones, these compounds are prone to oxidation, forming quinones.

Comparative Advantages and Limitations

Compound Advantages Limitations
This compound High solubility; potential for CNS-targeted drugs due to morpholine moiety. Limited commercial availability; no reported bioactivity data.
Alkyl-Substituted Derivatives Lipophilic for membrane penetration; environmental relevance. Low solubility; instability under oxidative conditions.
Thiol-Functionalized Derivatives Ideal for nanomaterial synthesis (e.g., AuNPs). Sensitivity to disulfide formation; limited biological applications.
Aryl-Substituted Derivatives Steric bulk for material science applications. Synthetic complexity; no demonstrated bioactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Morpholin-4-ylmethyl)benzene-1,4-diol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Mannich-type reactions, where 1,4-dihydroxybenzene (hydroquinone) reacts with formaldehyde and morpholine. The reaction proceeds under mild acidic or basic conditions (pH 6–8) at 50–70°C, with methanol or ethanol as solvents. Key parameters include stoichiometric control of formaldehyde to avoid over-alkylation and purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) to isolate the product. Variations in solvent polarity and temperature can influence regioselectivity and byproduct formation .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving bond lengths, angles, and hydrogen-bonding networks. Data collection requires high-quality crystals grown via slow evaporation. For refinement, SHELX-2018 (SHELXL) is widely used for small-molecule structures due to its robust least-squares algorithms and support for disorder modeling. Complementary tools like WinGX and ORTEP-3 provide graphical interfaces for validating thermal ellipsoids and hydrogen-bond geometries .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound influence its crystallographic packing, and how can graph set analysis (Etter’s rules) decode these interactions?

  • Methodological Answer : The compound’s two hydroxyl groups and morpholine nitrogen act as hydrogen-bond donors/acceptors, forming motifs like D(2,2)\text{D}(2,2) or R22(8)\text{R}_2^2(8). Graph set analysis using software like Mercury (CCDC) classifies these interactions into chains, rings, or self-assembled sheets. Discrepancies between observed and expected patterns may arise from solvent inclusion or polymorphism, requiring Hirshfeld surface analysis to quantify intermolecular contacts .

Q. What experimental strategies can address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound’s conformation in solution versus solid state?

  • Methodological Answer : Dynamic NMR studies (VT-NMR) can detect conformational flexibility in solution by monitoring temperature-dependent shifts of morpholine protons. Comparing XRD-derived torsion angles with DFT-optimized gas-phase structures (e.g., using Gaussian 16) identifies steric or electronic influences. For unresolved discrepancies, cross-validate with NOESY/ROESY to probe spatial proximities in solution .

Q. How does the morpholine substituent modulate the compound’s redox behavior compared to simpler benzene-1,4-diol derivatives (e.g., hydroquinone)?

  • Methodological Answer : Cyclic voltammetry in acetonitrile (0.1 M TBAPF6) reveals shifts in oxidation potentials due to the electron-donating morpholine group. The E1/2E_{1/2} for the quinone/hydroquinone couple is typically 50–100 mV lower than unsubstituted hydroquinone, indicating enhanced stabilization of the oxidized form. Controlled-potential electrolysis coupled with UV-Vis spectroscopy quantifies semiquinone radical intermediates .

Q. What in silico approaches predict the compound’s pharmacokinetic properties, and how do morpholine modifications affect bioavailability?

  • Methodological Answer : Tools like SwissADME estimate logP (lipophilicity) and topological polar surface area (TPSA). The morpholine ring increases TPSA (~50 Ų), enhancing solubility but potentially reducing blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers to predict passive diffusion rates .

Data Contradiction and Validation

Q. When crystallographic refinement (SHELXL) yields high R-factors despite good data quality, what strategies resolve residual electron density outliers?

  • Methodological Answer : High residual density may indicate unmodeled solvent, disorder, or twinning. Strategies include:

  • Applying ISOR/SADI restraints to disordered morpholine groups.
  • Testing for twinning via PLATON’s TWINCHECK and refining in twin mode (BASF parameter).
  • Using SQUEEZE (PLATON) to model diffuse solvent contributions .

Q. How can conflicting bioactivity results (e.g., antimicrobial assays vs. cytotoxicity screens) be reconciled for this compound?

  • Methodological Answer : Dose-response curves (IC50/EC50) and selectivity indices (SI = IC50_healthy_cells/IC50_target) clarify specificity. Check for assay interference (e.g., redox activity falsely indicating antimicrobial effects). Orthogonal assays, like ROS detection or membrane integrity tests (propidium iodide), validate mechanisms .

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